Tributyl(octanoyloxy)stannane

Polyurethane Catalysis Reaction Kinetics Organotin Chemistry

Tributyl(octanoyloxy)stannane (CAS 10603-63-1), also known as octanoic acid tributylstannyl ester, is a triorganotin(IV) carboxylate with the molecular formula C20H42O2Sn. This compound is a key member of the broader organotin catalyst family, distinguished by its three butyl groups and an octanoyloxy ligand, which confer unique catalytic properties in transesterification, esterification, and polyurethane formation.

Molecular Formula C20H42O2Sn
Molecular Weight 433.3 g/mol
CAS No. 10603-63-1
Cat. No. B078725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(octanoyloxy)stannane
CAS10603-63-1
Molecular FormulaC20H42O2Sn
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
InChIInChI=1S/C8H16O2.3C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;3*1-3-4-2;/h2-7H2,1H3,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1
InChIKeyIDROVICGMCMYRR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(octanoyloxy)stannane (CAS 10603-63-1): A High-Performance Organotin Carboxylate Catalyst for Specialized Industrial Applications


Tributyl(octanoyloxy)stannane (CAS 10603-63-1), also known as octanoic acid tributylstannyl ester, is a triorganotin(IV) carboxylate with the molecular formula C20H42O2Sn . This compound is a key member of the broader organotin catalyst family, distinguished by its three butyl groups and an octanoyloxy ligand, which confer unique catalytic properties in transesterification, esterification, and polyurethane formation . Unlike some in-class alternatives, its structural features are specifically tailored to enhance catalytic activity and selectivity in demanding industrial processes, making it a critical component in the synthesis of advanced polymers, fine chemicals, and biofuels.

Tributyl(octanoyloxy)stannane Selection Guide: Why Generic Organotin Catalyst Substitution Risks Process Efficiency and Product Quality


Substituting Tributyl(octanoyloxy)stannane with a generic organotin compound, such as a common dibutyltin dilaurate (DBTDL), without a detailed evaluation of reaction kinetics and final material properties, can severely compromise process outcomes. A core differentiator lies in the catalytic mechanism and activation energy; Tributyl(octanoyloxy)stannane operates through a distinct pathway, often achieving lower activation energy barriers compared to conventional catalysts like DBTDL [1]. Furthermore, the specific ligand environment directly impacts the catalyst's stability under processing conditions and its ability to promote the desired reaction pathway over competing side reactions, a phenomenon not universal across the organotin class [2]. For instance, a direct substitution for a catalyst with different steric and electronic properties can lead to unpredictable gelation profiles in polyurethane systems or reduced yields in transesterification processes, ultimately affecting the performance, durability, and consistency of the final manufactured product.

Tributyl(octanoyloxy)stannane Performance Data: Quantified Differentiation in Catalytic Efficiency and Polymer Properties


Lower Activation Energy for Urethane Formation Compared to Traditional Organotin Catalysts

In the context of catalyzing the polyurethane reaction, which is a primary application area for this class of compounds, Tributyl(octanoyloxy)stannane demonstrates a key performance advantage over traditional alternatives. Kinetic studies reveal that this catalyst operates with a lower activation energy compared to widely used catalysts like dibutyltin dilaurate (DBTDL) [1]. This reduction in the energy barrier for the rate-limiting step of urethane bond formation translates directly into faster reaction times and more energy-efficient industrial curing processes. This performance gain is attributed to the specific electronic and steric environment created by the tributylstannyl carboxylate structure, which more effectively activates the isocyanate group towards nucleophilic attack by the polyol.

Polyurethane Catalysis Reaction Kinetics Organotin Chemistry

Enhanced Catalyst Longevity via Immobilization: Tributyltin Carboxylate Moieties Show Linear Activity Scaling

When the Bu3SnO(O)C group (the core catalytic moiety of Tributyl(octanoyloxy)stannane) is immobilized onto a solid support to create a heterogeneous catalyst, it exhibits a crucial advantage over its soluble, monomeric counterparts [1]. Kinetic studies on model urethane-forming reactions demonstrate that while the catalytic activity of soluble organotin catalysts plateaus as their concentration increases, heterogeneous catalysts containing Bu3SnO(O)C groups show a linear dependence of the reaction rate on the concentration of active catalytic centers [2]. This linear relationship implies that the immobilized form of this catalyst avoids the deactivation or aggregation phenomena that limit the efficiency of soluble alternatives, thereby offering more predictable and scalable reaction kinetics for continuous or large-batch industrial processes.

Heterogeneous Catalysis Catalyst Immobilization Polymer Chemistry

Superior Catalytic Activity in Biodiesel Production via Transesterification

In the transesterification of vegetable oils for biodiesel production, triorganotin(IV) carboxylates, of which Tributyl(octanoyloxy)stannane is a representative, have demonstrated a clear structure-activity relationship that positions the tributyltin derivative favorably [1]. A comparative study of three triorganotin(IV) carboxylate catalysts for the transesterification of rocket seed oil established a reactivity order: trimethyltin > tributyltin > triphenyltin [2]. This ranking shows that the tributyltin variant (Compound 2) is significantly more active than its triphenyltin analog, underscoring the impact of the alkyl ligand on catalytic performance. While the trimethyltin compound showed the highest activity, the tributyltin derivative is often preferred in industrial settings due to its more favorable handling properties and balance of reactivity and stability.

Biodiesel Transesterification Renewable Fuels

Significant Substrate Conversion Rates in Fatty Acid Methyl Ester (FAME) Production

The catalytic performance of Sn(IV) organometallic complexes, including tributyltin carboxylates, has been rigorously evaluated in the production of fatty acid methyl esters (FAME), a key process in the synthesis of biodiesel and specialty esters [1]. In these studies, tributyltin undecanoate (a close structural analog to Tributyl(octanoyloxy)stannane) was shown to be an active catalyst for both esterification and transesterification reactions at relatively high temperatures [2]. The reactivity of these tributyltin derivatives is directly linked to the steric and electronic effects imparted by the alkyl and carboxylate substituents on the tin center. This controlled reactivity is a defining feature that distinguishes them from other metal-based catalysts, such as tin oxides or halides, which may exhibit lower activity or different selectivity profiles under identical conditions.

FAME Esterification Catalysis

Tributyl(octanoyloxy)stannane Applications: Where This Catalyst Delivers Verified Performance Gains


High-Throughput Polyurethane Manufacturing

In the continuous production of flexible and rigid polyurethane foams, adhesives, sealants, and elastomers, Tributyl(octanoyloxy)stannane serves as a high-performance gelation catalyst. Its ability to lower the activation energy for the urethane-forming reaction, relative to standard catalysts like DBTDL, translates directly to faster cure times and increased production line speeds. This is particularly critical for applications requiring rapid demolding or fast handling strength, such as in spray foam insulation, automotive seating, and high-speed lamination. The enhanced efficiency can lead to significant reductions in cycle time and energy consumption, directly improving manufacturing throughput and operational margins [1].

Scalable Heterogeneous Catalysis for Fine Chemical Synthesis

For the production of specialty esters, pharmaceuticals, and advanced intermediates, Tributyl(octanoyloxy)stannane is a superior precursor for developing heterogeneous catalysts. By immobilizing the active Bu3SnO(O)C moiety onto a solid support (e.g., silica gel or polymer matrix), the resulting catalyst exhibits a linear relationship between catalyst loading and reaction rate, avoiding the plateau effect seen with soluble catalysts [1]. This property is invaluable for continuous-flow reactors and batch processes where consistent, predictable kinetics and high catalyst productivity are essential. It enables higher throughput, easier catalyst recovery and recycling, and minimizes tin contamination in the final product, aligning with green chemistry principles and reducing downstream purification costs.

Optimized Transesterification for Biodiesel and Renewable Fuel Production

In the transesterification of non-edible vegetable oils (like rocket seed oil) or waste cooking oils to produce biodiesel, Tributyl(octanoyloxy)stannane is a catalyst of choice due to its demonstrably higher activity compared to triphenyltin analogs [1]. This selectivity is crucial for maximizing fatty acid methyl ester (FAME) yield from challenging feedstocks. Furthermore, the distinct reactivity profile of tributyltin carboxylates, as shown in comparative studies with other Sn(IV) complexes, allows process engineers to fine-tune reaction conditions (temperature, pressure, time) to achieve optimal conversion rates and product quality [2]. This leads to more efficient use of raw materials, lower energy input per unit of biofuel produced, and improved overall process economics, making the production of second-generation biofuels more commercially viable.

Advanced Polymer Synthesis and Material Modification

Beyond standard polyurethane systems, Tributyl(octanoyloxy)stannane finds specialized use in the synthesis of advanced functional polymers. Its unique structure allows for the creation of polymers with covalently bound tributyltin carboxylate side-chains, which can be used to tailor surface properties, create antimicrobial materials, or develop novel drug delivery systems [1]. The compound's role as a catalyst in these polymerization reactions is often distinguished by its ability to operate under mild conditions while providing high molecular weight control and narrow polydispersity. This level of control is critical in academic research and high-value industrial applications, such as the development of specialty coatings, biomedical devices, and responsive materials, where precise polymer architecture dictates performance.

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